Methyl 2-acetyl-3-oxodecanoate

Description

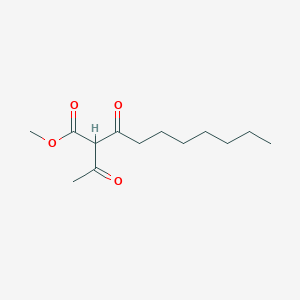

Methyl 2-acetyl-3-oxodecanoate is a methyl ester derivative featuring a 10-carbon aliphatic chain with acetyl and ketone functional groups at the second and third positions, respectively. Ethyl 2-acetyl-3-oxodecanoate (CAS 67342-98-7), a closely related compound with an ethyl ester group, shares a nearly identical backbone but differs in ester substitution . Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals and specialty chemicals .

Properties

CAS No. |

186755-57-7 |

|---|---|

Molecular Formula |

C13H22O4 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

methyl 2-acetyl-3-oxodecanoate |

InChI |

InChI=1S/C13H22O4/c1-4-5-6-7-8-9-11(15)12(10(2)14)13(16)17-3/h12H,4-9H2,1-3H3 |

InChI Key |

XQNMVPONWAMETD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C(C(=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-acetyl-3-oxodecanoate can be synthesized through several methods. One common approach involves the reaction of decanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion. Another method involves the use of Grignard reagents, where methyl magnesium bromide reacts with 2-acetyl-3-oxodecanoic acid to form the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-3-oxodecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and amides

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-acetyl-3-oxodecanoate involves its interaction with various molecular targets. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Ethyl 2-Acetyl-3-Oxodecanoate

Structural and Functional Similarities :

- Molecular Formula: C₁₄H₂₄O₄ (vs. Methyl 2-acetyl-3-oxodecanoate’s expected formula, C₁₃H₂₂O₄).

- Functional Groups : Both compounds share acetyl, ketone, and ester moieties, but the ethyl ester group increases molecular weight and may alter hydrophobicity .

Comparable data for the methyl variant are unavailable, highlighting a research gap.

Applications : Ethyl esters are often preferred in synthetic routes requiring slower hydrolysis rates compared to methyl esters .

Methyl 2-Phenylacetoacetate

Structural Differences :

Methyl Acetoacetate (MAA)

Simpler Homolog :

- Molecular Formula : C₅H₈O₃.

Physicochemical Properties :

- Higher volatility (due to smaller size) and faster hydrolysis rates compared to longer-chain esters like this compound .

Industrial Use: MAA is a pharmaceutical intermediate, suggesting that this compound could have niche roles in synthesizing lipophilic drugs .

2-Methylacetoacetic Acid

Functional Group Contrast :

- Carboxylic Acid vs. Ester : The free carboxylic acid group (C₅H₈O₃) increases hydrophilicity and acidity (pKa ~3–4) compared to the ester’s neutrality .

Data Table: Key Comparisons

Research Implications and Gaps

- Structural Effects : Chain length and ester substitution (methyl vs. ethyl) modulate solubility, stability, and interaction with biological targets.

- Data Limitations: Collision cross-section and thermodynamic data for this compound are absent, limiting predictive modeling .

- Safety and Handling: No safety data are provided for this compound, whereas methyl acetoacetate has well-documented handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.